Dibenzyl 2-aminopentanedioate
Overview
Description
Dibenzyl 2-aminopentanedioate, also known as dibenzyl glutamate, is an organic compound with the molecular formula C19H21NO4. It is a derivative of glutamic acid, where the carboxyl groups are esterified with benzyl groups. This compound is often used as an intermediate in organic synthesis, particularly in the preparation of various amino acid derivatives and other complex organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dibenzyl 2-aminopentanedioate typically involves the esterification of glutamic acid with benzyl alcohol. One common method includes the use of isobutyl chloroformate and N-methyl morpholine in tetrahydrofuran as solvents. The reaction is carried out under an inert atmosphere at low temperatures (around -15°C) to ensure the stability of the intermediates .
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. The reaction conditions are carefully controlled to maintain the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Dibenzyl 2-aminopentanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups back to alcohols.
Substitution: Nucleophilic substitution reactions can replace the benzyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Scientific Research Applications
Dibenzyl 2-aminopentanedioate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including peptides and amino acid derivatives.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein modifications.
Industry: this compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of dibenzyl 2-aminopentanedioate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester groups can be hydrolyzed to release the active amino acid, which can then participate in various biochemical pathways. The compound’s effects are mediated through its ability to modify protein structures and functions .
Comparison with Similar Compounds
Dibenzyl 2-aminopentanedioate hydrochloride: This compound is a hydrochloride salt form of this compound and has similar properties but different solubility and stability characteristics.
Glutamic acid bis(phenylmethyl) ester: Another esterified form of glutamic acid, used in similar applications but with different reactivity and stability.
Uniqueness: this compound is unique due to its specific esterification pattern, which imparts distinct chemical and physical properties. Its ability to undergo a variety of chemical reactions and its applications in multiple fields make it a valuable compound in both research and industry .
Properties
IUPAC Name |
dibenzyl 2-aminopentanedioate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c20-17(19(22)24-14-16-9-5-2-6-10-16)11-12-18(21)23-13-15-7-3-1-4-8-15/h1-10,17H,11-14,20H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHQUQYYPAWHGAR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCC(C(=O)OCC2=CC=CC=C2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10276774 | |
Record name | dibenzyl 2-aminopentanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10276774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69408-26-0 | |
Record name | dibenzyl 2-aminopentanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10276774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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